molecular formula C11H13Cl2NO B332982 2,5-dichloro-N-(2-methylpropyl)benzamide

2,5-dichloro-N-(2-methylpropyl)benzamide

Cat. No.: B332982
M. Wt: 246.13 g/mol
InChI Key: GBUQGMQGZWNXIB-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-methylpropyl)benzamide (CAS: 898405-28-2) is a benzamide derivative characterized by a benzoyl backbone substituted with chlorine atoms at the 2- and 5-positions and an N-(2-methylpropyl) (isobutyl) group attached to the amide nitrogen. Its molecular formula is C₁₅H₁₉Cl₂NO₃S, with a molecular weight of 364.29 g/mol .

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

2,5-dichloro-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H13Cl2NO/c1-7(2)6-14-11(15)9-5-8(12)3-4-10(9)13/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

GBUQGMQGZWNXIB-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 2,5-dichloro-N-(2-methylpropyl)benzamide and analogous benzamide derivatives:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents on Benzamide Amide Side Chain Molecular Formula Key Applications/Properties References
This compound 2,5-Cl N-(2-methylpropyl) C₁₅H₁₉Cl₂NO₃S Potential agrochemical intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ N-(2-hydroxy-1,1-dimethylethyl) C₁₂H₁₇NO₂ Metal-catalyzed C–H bond functionalization
Propachlor (3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide) 3,5-Cl N-(1,1-dimethylpropynyl) C₁₁H₁₂Cl₂NO Herbicidal activity
2-Chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide 2-Cl N-[2-(3,5-dimethylpyrazolyl)propyl] C₁₅H₁₈ClN₃O Pharmaceutical research (heterocyclic modulation)
[18F]Fallypride (5-(3-[18F]fluoropropyl)-2,3-dimethoxy-N-[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide) 2,3-OCH₃, 5-(fluoropropyl) N-[(pyrrolidinyl)methyl] C₂₃H₂₈FN₃O₃ PET imaging (dopamine D2/D3 receptor ligand)
Ispinesib Mesylate (N-(3-aminopropyl)-4-methylbenzamide derivative) 4-CH₃ Complex quinazolinyl-alkyl chain C₃₁H₃₇ClN₄O₅S Anticancer agent (kinesin inhibitor)

Structural Analysis

  • Substitution Patterns :
    • Chlorine Position : The 2,5-dichloro configuration in the target compound contrasts with 3,5-dichloro in Propachlor and single chlorine in pyrazole-containing analogs . Chlorine placement affects electronic properties (e.g., electron-withdrawing effects) and steric interactions, influencing reactivity and binding affinity.
    • Amide Side Chains : The isobutyl group in the target compound provides moderate steric bulk, whereas Propachlor’s propargyl group introduces alkyne functionality for cross-coupling reactions . Hydroxyl-containing side chains (e.g., in ’s compound) enable hydrogen bonding, critical for catalytic applications .

Functional and Application Differences

  • Agrochemical vs. In contrast, [18F]fallypride’s fluoropropyl and methoxy groups optimize blood-brain barrier penetration for neuroimaging . Ispinesib Mesylate’s complex side chain enables microtubule disruption, a mechanism absent in simpler benzamides .
  • Synthetic Utility :

    • The N,O-bidentate directing group in ’s compound facilitates C–H activation in organic synthesis , whereas the target compound’s thienyl sulfone may serve as a leaving group or polar modifier.

Key Findings and Implications

Substituent Flexibility: Chlorine and side-chain modifications dramatically alter benzamide applications, from agrochemicals (Propachlor) to diagnostics ([18F]fallypride).

Biological Relevance : Hydrophobic side chains (e.g., isobutyl) enhance membrane permeability, while polar groups (e.g., hydroxyl, sulfone) improve solubility and target specificity.

Unmet Potential: The target compound’s sulfone moiety (C₁₅H₁₉Cl₂NO₃S) warrants further study for sulfonamide-like biological activity, such as enzyme inhibition .

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